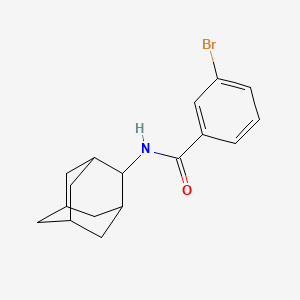![molecular formula C17H20N2O3 B5759660 N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)
N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide, also known as MMMPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MMMPA is a small molecule that has shown promising results in various experiments, and its potential uses are being explored in different fields of research.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins. N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide for lab experiments is that it is a small molecule that can easily penetrate cell membranes. This makes it a useful tool for studying cellular processes. However, one limitation of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide. One area of research is the development of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide as a therapeutic agent for neurological disorders. Another area of research is the development of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide as a drug delivery system. In addition, further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide and its potential uses in different fields of research.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide is a multi-step process that involves several chemical reactions. The primary starting material for the synthesis is 2-methoxyphenol, which is reacted with thionyl chloride to form 2-methoxyphenyl chloroformate. This intermediate is then reacted with 2-[(methylamino)methyl]phenol to form the desired product, N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide has been investigated for its potential use in drug delivery systems.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-(methylaminomethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-18-11-13-7-3-5-9-15(13)22-12-17(20)19-14-8-4-6-10-16(14)21-2/h3-10,18H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFGNDDLRDZZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxy-N-methylbenzamide](/img/structure/B5759599.png)

![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5759613.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5759621.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5759625.png)
![10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)
![3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)

![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
